N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-4-fluorobenzamide
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Overview
Description
N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-4-fluorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butylamino group, a carbonyl group, a sulfonyl group, and a fluorobenzamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with butylamine to form an amide intermediate. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, the carbonyl group is introduced through a reaction with a suitable carbonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorobenzamide moiety allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical properties and reactivity. The combination of functional groups in this compound allows for a wide range of chemical modifications and applications, making it a valuable molecule in various fields of research.
Properties
Molecular Formula |
C18H20FN3O4S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H20FN3O4S/c1-2-3-12-20-18(24)22-27(25,26)16-10-8-15(9-11-16)21-17(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
ZCQKTJWLPNNQIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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